molecular formula C15H12N4O4 B5805977 2-methoxy-6-methyl-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-methoxy-6-methyl-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5805977
M. Wt: 312.28 g/mol
InChI Key: CWWCCFQBVNFODQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex pyridine derivatives involves ring opening followed by ring closure reactions, often requiring specific reagents and conditions to afford the desired compounds with high selectivity and yield. For example, similar compounds have been synthesized through reactions involving specific substrates like 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile with amino-methyl-1H-pyrazole, leading to novel compounds with unique properties (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of related pyridine derivatives is often determined using single-crystal X-ray diffraction and spectroscopic methods. Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), play a crucial role in understanding the vibrational frequencies, structural parameters, and molecular electrostatic potential, providing insights into the stability and reactivity of these compounds (Gumus et al., 2018).

Chemical Reactions and Properties

Pyridine derivatives exhibit a variety of chemical reactions, including nucleophilic substitutions and condensation reactions, leading to a broad range of products with different functional groups. These reactions are influenced by the compound's electronic structure, as evidenced by local reactivity descriptors and natural bond orbital analysis (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties, including thermal stability and crystallinity, are essential for understanding the compound's behavior under various conditions. For instance, compounds with similar structures have shown specific crystalline properties and thermal behavior, which are critical for their application in different fields (Ganapathy et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, are fundamentally important. These can be studied through experimental techniques and computational methods, revealing the compound's potential utility and limitations in various applications (Michalski et al., 2005).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could involve in-depth studies using various analytical techniques, as well as potentially exploring its use in various industries .

properties

IUPAC Name

3-(2-methoxy-6-methylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4/c1-9-6-7-12(15(16-9)22-2)13-17-14(23-18-13)10-4-3-5-11(8-10)19(20)21/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWCCFQBVNFODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-methyl-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

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